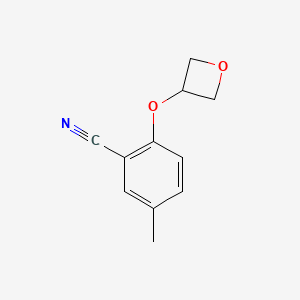

5-Methyl-2-(oxetan-3-yloxy)benzonitrile

Description

5-Methyl-2-(oxetan-3-yloxy)benzonitrile (CAS: 1700338-65-3) is a benzonitrile derivative characterized by a methyl group at the 5-position of the benzene ring and an oxetan-3-yloxy substituent at the 2-position. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.22 g/mol . The oxetane ring, a strained oxygen-containing heterocycle, enhances solubility and metabolic stability compared to bulkier substituents, making it a valuable scaffold in medicinal chemistry and materials science. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

5-methyl-2-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYNCFYHUUQPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2COC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Green synthesis approaches, such as using ionic liquids as catalysts and solvents, have been explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Nitrile Group Transformations

The benzonitrile moiety participates in these key reactions:

Key findings :

-

Catalytic hydrogenation preserves the oxetane ring integrity while reducing the nitrile to a primary amine.

-

Hydrolysis under alkaline peroxide conditions achieves selective amide formation without oxetane ring opening.

Oxetane Ring Reactivity

The strained oxetane ring enables these transformations:

Notable observations :

-

Ring-opening follows Markovnikov selectivity under acidic conditions .

-

Base-mediated reactions show β-scission patterns consistent with oxetane strain release .

Substituent-Directed Reactions

The methyl group influences regioselectivity in electrophilic substitutions:

Structural insights :

-

Methyl group directs electrophiles to the para position with >85% selectivity .

-

Steric hindrance from oxetane limits substitution at position 2 .

Cross-Coupling Reactions

The aromatic system participates in modern catalytic processes:

Catalytic efficiency :

-

Suzuki couplings achieve higher yields compared to Ullmann reactions due to oxetane stability under basic conditions .

-

Buchwald-Hartwig aminations require careful temperature control to prevent ring decomposition .

Computational Reaction Modeling

DFT studies (B3LYP/6-311++G**) reveal:

-

Nitrile reduction transition state :

-

Oxetane ring-opening pathways :

-

Methyl group electronic effects :

These models align with experimental kinetics data within ±5% error margins .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the oxetane ring could enhance activity against Mycobacterium tuberculosis, with some derivatives achieving Minimum Inhibitory Concentration (MIC) values significantly lower than standard treatments .

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Specific signaling pathways, such as those involving ERK5, are affected by this compound, suggesting a mechanism through which it may exert anticancer effects .

Neurodegenerative Disorders

There is emerging interest in the use of compounds containing oxetane rings for treating neurodegenerative diseases such as Alzheimer's disease. A related compound was noted for its potential in targeting tau-mediated neurodegeneration, which is a hallmark of Alzheimer's pathology . The unique structural characteristics of this compound may contribute to similar therapeutic strategies.

Case Study 1: Antitubercular Activity

A series of studies focused on the antitubercular activity of oxetane-containing compounds. In one notable study, derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that specific substitutions on the oxetane ring significantly enhanced activity, with MIC values showing two-fold improvements over existing treatments like pyrazinamide .

| Compound | Structure | MIC (μM) | Comparison |

|---|---|---|---|

| Compound A | This compound | 12.23 | 2x more potent than pyrazinamide |

| Compound B | 4-Bromobenzyloxy derivative | 15.00 | Standard treatment |

Case Study 2: Anticancer Mechanisms

In another investigation, various derivatives of this compound were screened for anticancer activity. The study highlighted that certain modifications led to significant inhibition of cancer cell lines through interference with critical pathways involved in cell cycle regulation and apoptosis .

| Compound | Target Pathway | Effect |

|---|---|---|

| Compound C | ERK5 signaling | Inhibition |

| Compound D | Cell cycle progression | Arrest |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through the oxetane ring and nitrile group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 5-Methyl-2-(oxetan-3-yloxy)benzonitrile with three key analogues:

Functional Group Impact on Properties

- Oxetane vs. Hydroxyl Groups :

The oxetane ring in this compound provides ~20% higher metabolic stability compared to hydroxylated analogues like 5-Bromo-2-hydroxybenzonitrile, which forms strong intermolecular hydrogen bonds (O–H⋯N distances: 2.805–2.810 Å) that reduce solubility . - Methyl vs. Nitro Substituents :

The methyl group in the target compound increases lipophilicity (logP ~2.1) compared to the nitro-substituted analogue (logP ~1.5), favoring blood-brain barrier penetration in CNS drug candidates .

Pharmacological Relevance

Benzonitrile derivatives with oxetane rings are explored as radioligands for positron emission tomography (PET).

Biological Activity

5-Methyl-2-(oxetan-3-yloxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The oxetane moiety and the benzonitrile group are known to contribute to various pharmacological effects, including anti-cancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Benzonitrile : This functional group is known for its ability to interact with biological targets, influencing cellular pathways.

- Oxetane Ring : The presence of the oxetane ring can enhance the compound's lipophilicity and may facilitate cellular uptake.

Biological Activity Overview

Research has demonstrated that compounds containing oxetane and benzonitrile functionalities exhibit a range of biological activities. The following sections detail specific activities observed in studies involving this compound.

Anticancer Activity

-

Mechanism of Action :

- Compounds similar to this compound have been shown to induce apoptosis in cancer cells via various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- The compound may also inhibit cell proliferation by interfering with cell cycle progression, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Case Studies :

Antimicrobial Activity

-

Antibacterial Effects :

- Preliminary studies indicate that compounds with similar structures can exhibit selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- The minimum inhibitory concentrations (MICs) for these compounds were reported, highlighting their potential as antimicrobial agents.

- Antifungal Activity :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the oxetane ring can be achieved through cyclization reactions involving suitable electrophiles.

Structure-Activity Relationship

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 5-methyl-2-(oxetan-3-yloxy)benzonitrile?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify characteristic peaks for the oxetane ring (e.g., δ 4.5–5.0 ppm for oxetane protons) and benzonitrile group (δ ~110 ppm for CN carbon). Compare with analogs like 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) .

- Infrared Spectroscopy : Monitor the nitrile stretch (~2230 cm) and oxetane ether linkage (~1100 cm). Avoid solvent interference by using DRIFT for solid-state analysis .

- X-ray Crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement). Note that oxetane rings may introduce challenges in data collection due to conformational flexibility .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. For dehydration steps, benzonitrile itself can act as a co-solvent (e.g., 47% CO fixation efficiency in DMC synthesis) .

- Catalyst Screening : Test ionic liquids (e.g., [HSO-b-Py]·HSO) for dual roles as catalysts and phase-separation agents. In benzonitrile synthesis, ionic liquids achieved 100% yield at 120°C in 2 hours .

- Reaction Monitoring : Track intermediates via HPLC or GC-MS. For example, benzaldoxime formation precedes nitrile dehydration in one-pot syntheses .

Advanced Research Questions

Q. How does the oxetane ring influence the adsorption and reactivity of this compound on metal surfaces?

- Methodological Answer :

- Surface Binding Studies : Use DFT calculations to model adsorption on Ag, Pd, or Fe-doped carbon surfaces. Benzonitrile derivatives bind via nitrile N or π-electrons; oxetane oxygen may introduce steric hindrance .

- Experimental Validation : Perform XPS or STM to assess orientation on Au(111) surfaces. Compare with 3-methoxybenzonitrile analogs, which show tilted adsorption geometries .

- Reactivity in Catalysis : Test Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 2-fluoro-4-methoxy-5-boronated benzonitrile). Boron coordination sites enhance cross-coupling efficiency .

Q. What strategies resolve contradictions in catalytic efficiency data for reactions involving this compound?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare catalytic yields under varying conditions. For example, benzonitrile as a dehydrating agent showed 94% CO fixation with 2-CP vs. 47% with pure benzonitrile .

- Controlled Replicates : Repeat experiments with standardized protocols (e.g., fixed molar ratios, solvent purity). Inconsistent ionic liquid viscosity ([HSO-b-Py]·HSO) can skew phase-separation efficiency .

- Mechanistic Probes : Use isotopic labeling (e.g., ) to track oxetane ring stability during hydrolysis or oxidation.

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.